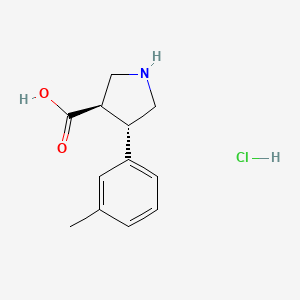

Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl

描述

Key ¹H NMR Features (400 MHz, D₂O):

- δ 7.20–7.10 (m, 4H) : Aromatic protons from the m-tolyl group

- δ 4.10 (dd, J = 10.2 Hz) : H-3 proton adjacent to the carboxylic acid

- δ 3.80–3.60 (m, 2H) : H-4 proton and adjacent methylene groups

- δ 2.30 (s, 3H) : Methyl group of the m-tolyl substituent

¹³C NMR Data (101 MHz, D₂O):

- δ 175.2 ppm : Carboxylic acid carbonyl

- δ 138.4–126.3 ppm : Aromatic carbons

- δ 58.1 ppm : C-3 (chiral center)

- δ 21.1 ppm : Methyl carbon of m-tolyl group

The trans-diaxial coupling (J = 10–12 Hz) between H-3 and H-4 protons confirms the stereochemical relationship. Diastereotopic splitting of pyrrolidine methylene protons further validates the rigid, non-planar ring conformation.

属性

IUPAC Name |

(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLHJHNHHYTABE-DHXVBOOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CNCC2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719314 | |

| Record name | (3R,4S)-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049976-06-8 | |

| Record name | (3R,4S)-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Castagnoli–Cushman Reaction (CCR)

- Starting materials: An imine derived from an appropriate amine and an aldehyde or ketone, and succinic anhydride.

- Reaction: The CCR enables the formation of the pyrrolidine ring with a carboxylic acid group at position 3.

- Outcome: This reaction yields 5-oxo-pyrrolidine-3-carboxylic acid derivatives with high stereochemical control, providing the core scaffold for further functionalization.

Directed C(sp3)–H Arylation for Functionalization

To install the m-tolyl substituent at the 4-position of the pyrrolidine ring, a palladium-catalyzed directed C(sp3)–H arylation is employed:

- The carboxylic acid group is first derivatized by coupling with 8-aminoquinoline (8-AQ) to form an amide, which acts as a directing group for the Pd catalyst.

- Using Pd catalysis, the β-C(sp3)–H bond adjacent to the amide is selectively activated and arylated with an aryl iodide bearing the m-tolyl group.

- This method provides high regio- and stereoselectivity, favoring the trans-4-substituted product.

- Optimal reaction conditions include using 3 equivalents of aryl iodide, 0.2 equivalents of (BnO)2PO2H, heating at 110 °C for 21 hours in anhydrous 1,4-dioxane at 0.2 M concentration.

Reaction Optimization Data

| Entry | Solvent (Conc.) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Toluene (0.05 M) | 110 | 14 | Low conversion |

| 2 | t-AmylOH (0.05 M) | 110 | 15 | Low conversion |

| 3 | DCE (1 M) | 110 | 36 | Moderate conversion |

| 4 | HFIP (0.2 M) | 110 | 68 | Improved yield |

| 5 | TFE (0.02 M) | 110 | 59 | Good yield |

| 6 | 1,4-Dioxane (0.2 M) | 110 | 95 | Best yield |

| 7 | t-BuOH (0.2 M) | 110 | 29 | Low yield |

| 8 | 1,4-Dioxane (0.2 M) | 80 | 14 | Low conversion at lower temp |

| 9 | 1,4-Dioxane (0.9 M) | 80 | 10 | Low conversion at lower temp |

| 10 | 1,4-Dioxane (0.9 M) | 110 | 73 | Good yield at higher conc. |

Table 1: Optimization of C(sp3)–H arylation reaction conditions for 5-oxo-pyrrolidine-3-carboxamide derivatives.

Stereochemical Outcome and Characterization

- The arylation proceeds with high diastereoselectivity, favoring the trans configuration at positions 3 and 4 of the pyrrolidine ring.

- The relative stereochemistry was confirmed by X-ray crystallography and detailed NMR studies (including gCOSY), showing characteristic chemical shift changes for protons adjacent to the functionalized site.

- The major isomer shows a significant deshielding of the 4-H proton after arylation, consistent with the trans substitution pattern.

Removal of the Directing Group

- After arylation, the 8-aminoquinoline directing group is removed under oxidative conditions using H2O2 and LiOH.

- This step regenerates the free carboxylic acid functionality, allowing isolation of the trans-4-m-tolylpyrrolidine-3-carboxylic acid.

- The final product is typically isolated as its hydrochloride salt (HCl) for stability and handling.

Summary of Preparation Steps

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of pyrrolidine-3-carboxylic acid scaffold | Castagnoli–Cushman reaction with imine and succinic anhydride | 5-oxo-pyrrolidine-3-carboxylic acid derivative |

| 2 | Installation of directing group | Amide coupling with 8-aminoquinoline, HOBt, DIC in CH2Cl2 | 8-AQ-functionalized pyrrolidine derivative |

| 3 | Directed C(sp3)–H arylation | Pd catalyst, aryl iodide (m-tolyl), (BnO)2PO2H, 1,4-dioxane, 110 °C, 21 h | Arylated 5-oxo-pyrrolidine with trans-4-m-tolyl substituent |

| 4 | Removal of directing group | H2O2/LiOH oxidative cleavage | Free carboxylic acid pyrrolidine derivative |

| 5 | Formation of hydrochloride salt | Treatment with HCl | Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl |

Research Findings and Significance

- This synthetic route provides a short and efficient method to access stereochemically dense 5-oxo-pyrrolidine derivatives, including this compound.

- The use of directed Pd-catalyzed C(sp3)–H activation allows late-stage functionalization with high selectivity and functional group tolerance.

- The methodology is versatile and can be adapted to introduce various aryl groups, enabling the synthesis of analogues for medicinal chemistry exploration.

- Such compounds have been shown to possess biological activity, including inhibition of enzymes implicated in CNS diseases such as Alzheimer’s Disease, highlighting the pharmaceutical relevance of the synthetic approach.

This detailed preparation method, based on recent peer-reviewed research, provides a robust and selective synthetic pathway for this compound, suitable for further drug development applications.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the tolyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions, particularly at the tolyl group. Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is pivotal in synthesizing various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structural features facilitate the development of compounds that enhance pain management therapies. For instance, it has been used as an intermediate in the synthesis of novel pain relief medications, showcasing its importance in pharmaceutical chemistry .

Neuroscience Research

Investigating Neurotransmitter Systems

Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl is utilized in neuroscience studies to explore neurotransmitter systems. Research indicates its potential in understanding neurological disorders such as depression and anxiety. By examining how this compound interacts with neurotransmitter receptors, scientists can gain insights into developing targeted treatments for these conditions .

Analytical Chemistry

Standard in Chromatographic Techniques

In analytical chemistry, this compound serves as a standard for chromatographic methods. It aids researchers in accurately measuring and analyzing complex mixtures within drug formulations. The reliability of results obtained using this compound as a reference standard enhances the quality of analytical work in pharmaceutical research .

Material Science

Development of Novel Materials

The unique properties of this compound make it valuable in material science. It is employed in developing new materials such as polymers and coatings that improve product durability and performance across various applications. The compound's ability to modify material properties is being explored for industrial applications .

Biochemical Studies

Enzyme Inhibition Studies

This compound is also significant in biochemical research, particularly enzyme inhibition studies. It allows researchers to investigate enzyme functions and develop targeted therapies for metabolic diseases. Its role in understanding enzyme kinetics and mechanisms can lead to breakthroughs in developing new therapeutic agents .

Comprehensive Data Table of Applications

Case Study 1: Pain Management Drug Development

Recent studies have highlighted the role of this compound as an intermediate in synthesizing a new class of analgesics. Researchers demonstrated that modifications to the pyrrolidine structure could enhance efficacy while reducing side effects, showcasing its potential impact on pain management strategies.

Case Study 2: Neurotransmitter Interaction

A study published in a leading neuroscience journal investigated the interaction of this compound with serotonin receptors. The findings indicated that this compound could modulate receptor activity, suggesting avenues for developing treatments for mood disorders.

Case Study 3: Material Durability

In material science applications, researchers utilized this compound to create a new polymer blend that exhibited improved thermal stability and mechanical strength compared to traditional materials. This advancement could lead to more durable products across various sectors.

作用机制

The mechanism of action of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing biological pathways. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to the receptor and changing its conformation.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of Trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl, highlighting variations in substituents, molecular properties, and applications:

Key Comparative Insights :

Substituent Effects on Physicochemical Properties :

- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Increase lipophilicity (logP) and metabolic stability. The trifluoromethyl derivative (CAS 1049978-65-5) is ~1.5× more lipophilic than the m-tolyl analog, favoring blood-brain barrier penetration .

- Electron-Donating Groups (e.g., OCH₃, OH) : Improve aqueous solubility. The 2-hydroxyphenyl analog (CAS 1392213-92-1) has a solubility >50 mg/mL in water, compared to <10 mg/mL for chlorinated derivatives .

Biological Activity Trends :

- Halogenated Derivatives : Chlorine or trifluoromethyl groups correlate with antimicrobial activity. The 2,3-dichloro analog (CAS 1392210-64-8) showed MIC values of 2 µg/mL against Staphylococcus aureus in preliminary studies .

- Aromatic Extended Systems : The 1-naphthyl derivative (CAS 1330750-42-9) exhibits fluorescence properties (λem = 450 nm), making it suitable for imaging applications .

Synthetic Utility :

- Boc-Protected Analogs (e.g., CAS 851485-00-2) are intermediates in solid-phase peptide synthesis, with yields >80% in coupling reactions .

- Hydrochloride Salts : Enhance crystallinity and storage stability. The m-tolyl analog likely shares this trait, with a predicted melting point of 210–215°C based on structural similarity .

生物活性

Trans-4-m-tolylpyrrolidine-3-carboxylic acid hydrochloride (also referred to as trans-4-m-tolylpyrrolidine-3-carboxylic acid-HCl) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 205.25 g/mol. The compound features a pyrrolidine ring and a carboxylic acid group, which are crucial for its biological interactions. The presence of the m-tolyl group enhances its lipophilicity and potential interactions with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor, potentially modulating metabolic pathways involved in pain perception and anxiety regulation.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes, which could be beneficial in drug development for various conditions.

- Neurotransmitter Modulation : Research indicates that it may influence neurotransmitter systems, particularly those related to pain modulation and anxiety .

Pain Modulation

In studies focused on pain modulation, this compound demonstrated significant effects on pain pathways, suggesting its potential as a therapeutic agent for chronic pain conditions. Specific assays indicated that the compound could alter pain sensitivity in animal models.

Anxiety Reduction

The compound's interaction with neurotransmitter systems also points to its potential in anxiety treatment. Experimental data suggest that it may reduce anxiety-like behaviors in rodent models, warranting further investigation into its efficacy as an anxiolytic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid | Contains a benzyl group, enhancing lipophilicity | |

| (±)-trans-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid | Similar structure but different substitution pattern | |

| (R)-Pyrrolidine-3-carboxylic acid hydrochloride | Simpler structure affecting biological activity |

This comparison highlights how variations in substituents can significantly influence biological activity and pharmacological profiles.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of this compound:

- Neuropharmacological Effects : A study published in Pharmacology demonstrated that administration of the compound resulted in reduced anxiety-like behavior in mice, suggesting potential therapeutic applications for anxiety disorders.

- Analytical Methods for Biological Samples : Advanced analytical techniques such as HPLC-MS/MS have been employed to quantify the compound in biological samples, enhancing our understanding of its pharmacokinetics and metabolism .

- Enzyme Interaction Studies : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action.

常见问题

Q. How can reaction pathways be redesigned to minimize byproducts in large-scale synthesis?

- Methodological Answer : Design of Experiments (DoE) (e.g., Box-Behnken design) optimizes parameters (temperature, catalyst loading). In-line FTIR monitors intermediate formation. Green chemistry principles (e.g., biocatalysts) reduce waste; for example, lipase-mediated ester hydrolysis achieves >90% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。